Absence of Fungicidal Activity: 2,6‑NDPS vs. 3,5‑NDPS
In a comprehensive screening programme of N‑(halophenyl)succinimides for agricultural fungicidal activity, N‑(3,5‑dichlorophenyl)succinimide (3,5‑NDPS) emerged as the most promising broad‑spectrum agent and was commercialised as dimetachlone [1][2]. The 2,6‑dichloro isomer (2,6‑NDPS) was explicitly reported as inactive as a fungicide [3]. This differential is qualitative but decisive for selection: 2,6‑NDPS cannot be deployed as an antifungal agent, whereas 3,5‑NDPS acts on plant pathogens such as Sclerotinia sclerotiorum.
| Evidence Dimension | Fungicidal activity |
|---|---|
| Target Compound Data | Inactive (no quantitative MIC reported) |
| Comparator Or Baseline | 3,5‑NDPS: active as a broad‑spectrum agricultural fungicide (commercialised as dimetachlone) |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Agricultural fungicide screening panel (specific pathogens not listed for 2,6‑NDPS) |
Why This Matters
Procurement for fungicide research is contraindicated for 2,6‑NDPS, whereas its isomer 3,5‑NDPS serves as a positive control for antifungal screening.
- [1] Rankin, G.O. and Valentovic, M.A. (2014) 'N-(3,5-Dichlorophenyl)succinimide', in Encyclopedia of Toxicology (Third Edition). Elsevier. pp. 60‑62. View Source
- [2] MeSH Supplementary Concept Data for N-(3,5-dichlorophenyl)succinimide, U.S. National Library of Medicine, Registry No. 24096‑53‑5. View Source
- [3] R29ES005189-02, NIEHS. Metabolism and Nephrotoxicity of Agricultural Fungicides. 1991. View Source
